molecular formula C13H23NO2 B2920053 Tert-butyl 6-azaspiro[3.5]nonane-7-carboxylate CAS No. 2287262-49-9

Tert-butyl 6-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B2920053
CAS No.: 2287262-49-9
M. Wt: 225.332
InChI Key: CLBVURQUFHJJHW-UHFFFAOYSA-N
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Description

Tert-butyl 6-azaspiro[3.5]nonane-7-carboxylate: is an organic compound with the molecular formula C13H21NO3. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with appropriate reagents. One common method includes dissolving tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate in methanol, followed by the addition of a saturated ammonium chloride solution and zinc powder. The reaction mixture is allowed to react overnight at room temperature, then filtered and dried .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions include various oxo derivatives, amine derivatives, and substituted spiro compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 6-azaspiro[35]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound has been studied for its potential use in drug design. It serves as an intermediate in the synthesis of compounds that act as agonists for specific receptors, such as GPR119, which is involved in the regulation of glucose metabolism and insulin secretion .

Industry: In the industrial sector, tert-butyl 6-azaspiro[3.5]nonane-7-carboxylate is used in the production of fine chemicals and specialty materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 6-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. For instance, when used as an intermediate in drug synthesis, it can modulate the activity of receptors like GPR119. This modulation can influence signaling pathways involved in glucose metabolism, leading to potential therapeutic effects for conditions such as diabetes .

Comparison with Similar Compounds

  • Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness: Tert-butyl 6-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of various complex molecules, particularly in the pharmaceutical industry.

By comparing it with similar compounds, it is evident that the specific arrangement of atoms in this compound provides unique reactivity and stability, making it a preferred choice for certain synthetic applications.

Properties

IUPAC Name

tert-butyl 6-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-12(2,3)16-11(15)10-5-8-13(9-14-10)6-4-7-13/h10,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBVURQUFHJJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC2(CCC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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